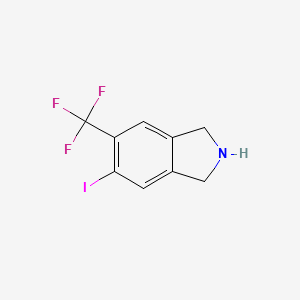

5-Iodo-6-(trifluoromethyl)isoindoline

説明

5-Iodo-6-(trifluoromethyl)isoindoline is a halogenated isoindoline derivative featuring an iodine substituent at position 5 and a trifluoromethyl (-CF₃) group at position 6 of the isoindoline core. Isoindoline, a bicyclic structure comprising fused benzene and pyrrole rings, serves as a versatile scaffold in medicinal chemistry and materials science.

特性

分子式 |

C9H7F3IN |

|---|---|

分子量 |

313.06 g/mol |

IUPAC名 |

5-iodo-6-(trifluoromethyl)-2,3-dihydro-1H-isoindole |

InChI |

InChI=1S/C9H7F3IN/c10-9(11,12)7-1-5-3-14-4-6(5)2-8(7)13/h1-2,14H,3-4H2 |

InChIキー |

SWDPTNXKMPOGOV-UHFFFAOYSA-N |

正規SMILES |

C1C2=CC(=C(C=C2CN1)I)C(F)(F)F |

製品の起源 |

United States |

準備方法

The synthesis of 5-Iodo-6-(trifluoromethyl)isoindoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-iodoaniline with trifluoroacetic anhydride followed by cyclization can yield the desired compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.

化学反応の分析

5-Iodo-6-(trifluoromethyl)isoindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Substitution: The iodine and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 5-Iodo-6-(trifluoromethyl)isoindoline exhibit significant anticancer properties. For instance, isoindole derivatives have been tested against various human cancer cell lines, demonstrating potent antimitotic activity. In one study, a related compound showed mean GI50/TGI values of 15.72/50.68 μM against tumor cells . This suggests that 5-Iodo-6-(trifluoromethyl)isoindoline could be evaluated for similar effects.

Antiviral Properties

Fluorinated isoindolines have been reported to possess antiviral activities, particularly against hepatitis C virus protease . The incorporation of trifluoromethyl groups may enhance the bioavailability and binding affinity of these compounds to viral targets.

Antimicrobial Activity

The antimicrobial potential of isoindoline derivatives has been explored extensively. In vitro studies have shown that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Mechanistic Insights

The mechanism by which 5-Iodo-6-(trifluoromethyl)isoindoline exerts its biological effects is an area of ongoing research. It is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis. For example, some studies suggest that halogenated isoindoles can induce apoptosis in cancer cells through the activation of caspase pathways .

| Compound Name | Activity Type | IC50/μM | Reference |

|---|---|---|---|

| 5-Iodo-6-(trifluoromethyl)isoindoline | Anticancer | TBD | |

| Related Isoindole Derivative | Antiviral | TBD | |

| Isoindole Derivatives | Antimicrobial | IC50 < 50 |

Table 2: Synthesis Methods Comparison

作用機序

The mechanism of action of 5-Iodo-6-(trifluoromethyl)isoindoline involves its interaction with specific molecular targets. The presence of iodine and trifluoromethyl groups can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

類似化合物との比較

Structural and Functional Group Analysis

Key structural analogs and their differences are summarized below:

| Compound Name | Substituents | Core Structure | CAS Number | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|---|

| 5-Iodo-6-(trifluoromethyl)isoindoline | Iodo (C5), -CF₃ (C6) | Isoindoline | Not reported | ~315.1 (estimated) | Pharmaceutical intermediates, catalysis |

| 5-Methyl-6-(trifluoromethyl)indoline | Methyl (C5), -CF₃ (C6) | Indoline | Not reported | ~245.3 (estimated) | Agrochemical research |

| 4-(Trifluoromethyl)isoindoline | -CF₃ (C4) | Isoindoline | Not reported | ~201.1 (estimated) | Material science |

| Pyridalyl | -CF₃ on pyridine, dichloro groups | Pyridine ether | 179101-81-6 | 491.12 | Insecticide |

| 1,3-Diiminobenz[f]isoindoline | Diimino groups | Benz[f]isoindoline | 65558-69-2 | ~237.3 (estimated) | R&D (non-medicinal) |

Key Observations :

- The -CF₃ group improves thermal stability and lipophilicity relative to non-fluorinated analogs .

- Core Structure : Isoindoline derivatives (e.g., 4-(trifluoromethyl)isoindoline) exhibit distinct electronic profiles compared to indoline (a pyrrolidine-fused benzene), influencing reactivity in ring-opening or substitution reactions .

- Functionalization Potential: The iodine substituent enables cross-coupling (e.g., Suzuki-Miyaura), whereas -CF₃ may limit nucleophilic aromatic substitution due to its electron-withdrawing nature .

Pharmaceutical Relevance

- Drug Design : The isoindoline scaffold is prevalent in kinase inhibitors and GPCR modulators. The iodine atom in 5-iodo-6-(trifluoromethyl)isoindoline could serve as a radiolabeling site for imaging agents .

- Metabolic Stability : Trifluoromethyl groups reduce cytochrome P450-mediated metabolism, a trait shared with Pyridalyl, an insecticide with extended environmental persistence .

Material Science

- Electron-Deficient Cores : The -CF₃ group enhances electron-accepting properties, making such compounds candidates for organic semiconductors or photovoltaic materials .

Q & A

Q. What protocols ensure reproducibility in toxicity studies of 5-Iodo-6-(trifluoromethyl)isoindoline?

- Methodological Answer : Follow OECD Guidelines 423 (acute oral toxicity) with standardized dosing in rodent models. Include positive controls (e.g., cisplatin for nephrotoxicity) and negative controls (vehicle-only groups). Blind histopathological assessments to reduce bias. Data must meet criteria for statistical power (n ≥ 6 per group) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。